molecular formula C27H30O5 B013924 2,3,4-Tri-O-benzyl-6-deoxyhexopyranose CAS No. 60431-34-7

2,3,4-Tri-O-benzyl-6-deoxyhexopyranose

Cat. No.: B013924
CAS No.: 60431-34-7
M. Wt: 434.5 g/mol
InChI Key: YRAQXZMHYZXWBZ-RBGCBHJMSA-N
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Description

Significance of L-Fucose in Complex Oligosaccharide Structures

L-fucose is a deoxyhexose sugar that holds a unique position in biology; it is one of the few sugars that exists in the L-configuration in nature. frontiersin.org This monosaccharide is a critical component of a wide array of complex oligosaccharides and glycoconjugates, where it often serves as a terminal modification. These fucosylated structures are integral to a multitude of biological processes. nih.govpatsnap.com

Fucosylated oligosaccharides are fundamental to cell-cell communication, immune responses, and inflammation. patsnap.com They are key components of important antigenic structures, such as the ABO blood group and Lewis antigens. frontiersin.orgnih.gov The specific linkage of fucose in these structures determines blood type and is crucial for preventing organ rejection in transplantations. frontiersin.org Furthermore, these glycans play significant roles in host-microbe interactions within the gastrointestinal tract, helping to establish a healthy gut microbiome and providing protection against infections. nih.govdntb.gov.ua However, some pathogens can also exploit these fucosylated structures to initiate infection. nih.govnih.gov The presence of L-fucose on cell surfaces also mediates the trafficking of white blood cells to sites of inflammation through its interaction with selectins, a class of cell adhesion molecules. patsnap.com The diverse roles of fucosylated oligosaccharides extend to fertilization, early embryonic development, and even neural processes like learning and memory. nih.gov

Historical Development of Benzyl (B1604629) Ethers in Glycosyl Protecting Group Strategies

The chemical synthesis of complex oligosaccharides is a formidable task, primarily due to the multiple hydroxyl groups on each monosaccharide unit, which have similar reactivity. Protecting group chemistry is therefore central to carbohydrate synthesis, allowing chemists to mask certain hydroxyl groups while others react. The benzyl (Bn) ether is one of the most widely used "permanent" protecting groups in carbohydrate chemistry, prized for its stability under a wide range of reaction conditions. nsf.govmpg.denih.gov

The use of benzyl ethers as protecting groups dates back to the early 20th century. acs.org Their popularity stems from their ease of introduction, typically via Williamson ether synthesis using benzyl halide and a base, and their stability to both acidic and basic conditions under which other protecting groups might be cleaved. mpg.deorganic-chemistry.org This stability allows for extensive chemical modifications on other parts of the sugar molecule without disturbing the benzyl ethers. nsf.gov

A critical aspect of their utility is the ability to be removed under mild, neutral conditions, most commonly through palladium-catalyzed hydrogenolysis, which liberates the free hydroxyl group and produces toluene (B28343) as a byproduct. organic-chemistry.org This deprotection strategy is compatible with many other functional groups found in complex molecules. nih.gov Over the years, strategies for the regioselective benzylation and debenzylation of carbohydrates have been developed, allowing for the precise protection and unmasking of specific hydroxyl groups, which is essential for the synthesis of complex target molecules. nsf.govnih.gov The development of substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, further expanded the synthetic toolbox by allowing for selective removal under specific oxidative conditions, leaving standard benzyl ethers intact. mpg.de

Role of 2,3,4-Tri-O-benzyl-L-fucopyranose as a Key Glycosynthons Precursor in Modern Carbohydrate Chemistry

2,3,4-Tri-O-benzyl-L-fucopyranose is a quintessential example of a glycosynthon, or a carbohydrate building block, designed for the efficient synthesis of complex glycans. Its structure is strategically designed: the hydroxyl groups at positions 2, 3, and 4 are protected by stable benzyl ethers, leaving the anomeric (C1) hydroxyl group free for activation and subsequent glycosylation reactions. sigmaaldrich.cnsynthose.com This configuration makes it an ideal precursor for a fucosyl donor.

In modern carbohydrate chemistry, this compound is frequently converted into a more reactive species, such as a fucopyranosyl bromide or trichloroacetimidate (B1259523), to facilitate the formation of a glycosidic bond. researchgate.net For instance, 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide has been used as a glycosyl donor in the synthesis of human milk oligosaccharides like 2'-fucosyllactose (B36931) and 3-fucosyllactose, as well as in the assembly of the Lewis b blood-group antigenic determinant. researchgate.netnih.gov The benzyl protecting groups ensure that only the anomeric position reacts during the coupling step. At the final stage of the synthesis, these benzyl groups are typically removed simultaneously via hydrogenolysis to reveal the target fucosylated oligosaccharide. researchgate.netnih.gov The compound's role as a precursor is thus central to creating specific, biologically active oligosaccharides for research into their function and potential therapeutic applications. nih.gov

Data Tables

Table 1: Physicochemical Properties of 2,3,4-Tri-O-benzyl-L-fucopyranose

PropertyValueSource
IUPAC Name (3S,4R,5R,6S)-6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol synthose.com
Molecular Formula C₂₇H₃₀O₅ sigmaaldrich.cn
Molecular Weight 434.52 g/mol sigmaaldrich.cn
Appearance White to off-white solid
CAS Number 60431-34-7; 162118-38-9 sigmaaldrich.cnsynthose.com
Purity ≥95% - ≥98.0% (HPLC) sigmaaldrich.cn

Properties

CAS No.

60431-34-7

Molecular Formula

C27H30O5

Molecular Weight

434.5 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol

InChI

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24+,25+,26-,27+/m0/s1

InChI Key

YRAQXZMHYZXWBZ-RBGCBHJMSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Synonyms

6-Deoxy-2,3,4-tri-O-(phenylmethyl)-L-galactose

Origin of Product

United States

Synthetic Methodologies for 2,3,4 Tri O Benzyl L Fucopyranose and Its Activated Glycosyl Donor Derivatives

Regioselective Benzylation Strategies for L-Fucose Precursors

The synthesis of 2,3,4-Tri-O-benzyl-L-fucopyranose necessitates a regioselective approach to differentiate the hydroxyl groups of the L-fucose scaffold. Direct benzylation of unprotected L-fucose is generally not feasible due to the lack of selectivity, leading to a mixture of partially and fully benzylated products. Therefore, strategies involving the temporary protection of specific hydroxyl groups are employed to direct the benzylation to the desired positions (C2, C3, and C4).

A common strategy involves the use of a starting material where the anomeric position and other hydroxyl groups are selectively protected. For instance, methyl fucopyranosides are often used as precursors. A widely adopted method is the formation of a cyclic acetal (B89532), such as an isopropylidene group, across the C3 and C4 hydroxyls. This is typically achieved by treating a methyl α-L-fucopyranoside with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. This protection scheme leaves the C2 hydroxyl group available for benzylation.

Subsequent benzylation of the free C2 hydroxyl group can be accomplished using benzyl (B1604629) bromide (BnBr) in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). Following the successful benzylation of the C2 position, the isopropylidene acetal is removed under acidic conditions to liberate the C3 and C4 hydroxyls. These newly exposed hydroxyl groups can then be benzylated in a subsequent step to afford the desired 2,3,4-tri-O-benzylated methyl fucopyranoside. The final step to obtain the target 2,3,4-Tri-O-benzyl-L-fucopyranose involves the hydrolysis of the methyl glycoside at the anomeric position.

Preparation of 2,3,4-Tri-O-benzyl-L-fucopyranose

The preparation of 2,3,4-Tri-O-benzyl-L-fucopyranose can be approached from L-fucose through multi-step sequences that employ protecting group strategies to ensure the correct regioselectivity of benzylation.

Conversion from L-Fucose

The conversion of L-fucose to 2,3,4-Tri-O-benzyl-L-fucopyranose typically begins with the formation of a methyl glycoside to protect the anomeric center. This is often achieved by reacting L-fucose with methanol (B129727) in the presence of an acid catalyst. The resulting methyl α-L-fucopyranoside is then subjected to a series of protection and deprotection steps as outlined in the regioselective benzylation strategy.

A representative synthetic sequence is as follows:

Anomeric Protection: L-fucose is converted to methyl α-L-fucopyranoside.

C3/C4 Protection: The resulting methyl glycoside is treated with a reagent like 2,2-dimethoxypropane to form methyl 3,4-O-isopropylidene-α-L-fucopyranoside.

C2 Benzylation: The free hydroxyl group at C2 is benzylated using benzyl bromide and a base.

C3/C4 Deprotection: The isopropylidene group is removed by acid hydrolysis, yielding methyl 2-O-benzyl-α-L-fucopyranoside.

C3/C4 Benzylation: The hydroxyl groups at C3 and C4 are then benzylated to give methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside.

Anomeric Deprotection: Finally, the methyl glycoside is hydrolyzed to yield 2,3,4-Tri-O-benzyl-L-fucopyranose as a mixture of anomers.

Approaches via Triacetylated L-Fucopyranose Intermediates

An alternative pathway to 2,3,4-Tri-O-benzyl-L-fucopyranose involves the use of acetyl protecting groups. This method starts with the per-acetylation of L-fucose to produce 1,2,3,4-tetra-O-acetyl-L-fucopyranose.

The acetyl groups can then be selectively removed and replaced with benzyl ethers. However, achieving regioselective deacetylation can be challenging. A more common approach is to first introduce a different protecting group at the anomeric position, such as a thioglycoside, which is stable to the conditions required for deacetylation. For example, L-fucose can be converted to ethyl 1-thio-α,β-L-fucopyranoside, which is then per-acetylated. The acetyl groups at the 2, 3, and 4 positions can then be removed, followed by benzylation of the resulting triol to yield ethyl 2,3,4-tri-O-benzyl-1-thio-α,β-L-fucopyranoside. Finally, the thioglycoside can be cleaved to furnish the desired 2,3,4-Tri-O-benzyl-L-fucopyranose.

Synthesis of Activated 2,3,4-Tri-O-benzyl-L-fucopyranose Glycosyl Donors

Once 2,3,4-Tri-O-benzyl-L-fucopyranose is obtained, it can be converted into various activated glycosyl donors for use in glycosylation reactions. These donors have a leaving group at the anomeric position that can be readily activated under specific conditions to form a glycosidic bond with a glycosyl acceptor.

Trichloroacetimidate (B1259523) Donors

Trichloroacetimidate donors are widely used in oligosaccharide synthesis due to their high reactivity and the stereoselectivity they can impart. The synthesis of 2,3,4-tri-O-benzyl-L-fucopyranosyl trichloroacetimidate is achieved by reacting 2,3,4-Tri-O-benzyl-L-fucopyranose with trichloroacetonitrile (B146778) in the presence of a catalytic amount of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sigmaaldrich.com The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (B109758). The resulting trichloroacetimidate is usually obtained as a mixture of α and β anomers, which can sometimes be separated by chromatography.

Thioglycoside Donors (e.g., Ethyl 2,3,4-Tri-O-benzyl-1-thio-α,β-L-fucopyranoside)

Thioglycosides are another important class of glycosyl donors, valued for their stability and the variety of methods available for their activation. Ethyl 2,3,4-tri-O-benzyl-1-thio-α,β-L-fucopyranoside can be synthesized from the corresponding 2,3,4-Tri-O-benzyl-L-fucopyranose.

The synthesis involves the reaction of the free hemiacetal with ethanethiol (B150549) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). This reaction typically produces a mixture of α and β anomers of the thioglycoside, which can be used as such or separated depending on the requirements of the subsequent glycosylation reaction.

1-Hydroxy Glycosyl Donors

The direct use of 1-hydroxy glycosyl donors, such as 2,3,4-Tri-O-benzyl-L-fucopyranose, in glycosylation reactions represents a highly efficient and atom-economical approach in carbohydrate chemistry. These donors, also known as glycosyl hemiacetals, can be activated in situ, circumventing the need for the pre-activation steps typically required for other types of glycosyl donors.

The synthesis of 2,3,4-Tri-O-benzyl-L-fucopyranose generally commences with the parent sugar, L-fucose. A common strategy involves the initial protection of the hydroxyl groups. This is typically achieved by benzylation using benzyl bromide in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds to yield the per-O-benzylated fucose derivative. Subsequent selective deprotection of the anomeric position is then required to furnish the desired 1-hydroxy compound.

An alternative approach involves the acid hydrolysis of a corresponding glycoside, for instance, a methyl or benzyl fucoside. For example, methyl 2,3,4-tri-O-benzyl-L-fucopyranoside can be hydrolyzed under acidic conditions to yield the target 1-hydroxy sugar. researchgate.net

Once obtained, 2,3,4-Tri-O-benzyl-L-fucopyranose can be employed as a glycosyl donor in stereoselective fucosylation reactions. For example, in the presence of a Lewis acid promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), this donor can effectively glycosylate various acceptors to afford α-fucosides with high stereoselectivity. researchgate.net This method has proven valuable in the synthesis of biologically significant molecules, including selectin blockers. researchgate.net

Table 1: Synthesis of 1-Hydroxy Glycosyl Donors

Starting Material Reagents and Conditions Product Yield Reference
L-Fucose 1. Benzyl bromide, NaH, DMF; 2. Acidic or enzymatic hydrolysis 2,3,4-Tri-O-benzyl-L-fucopyranose Variable General Method

Glycosyl Methoxyacetate (B1198184) Donors

Glycosyl methoxyacetates have emerged as effective glycosyl donors due to their stability and tunable reactivity. The preparation of a 2,3,4-Tri-O-benzyl-L-fucopyranosyl methoxyacetate donor can be achieved through the direct esterification of the corresponding 1-hydroxy sugar.

A notable method involves the dehydrative coupling of a 1-hydroxy sugar with methoxyacetic acid, catalyzed by a Lewis acid such as ytterbium(III) triflate [Yb(OTf)₃]. researchgate.net This reaction selectively forms the glycosyl methoxyacetate even in the presence of other free hydroxyl groups on a glycosyl acceptor, highlighting the catalytic role of the acid in mediating the esterification. The resulting methoxyacetate donor can then be activated for glycosylation using a suitable promoter.

The general procedure for the synthesis of a glycosyl methoxyacetate involves dissolving the 1-hydroxy sugar (2,3,4-Tri-O-benzyl-L-fucopyranose) and methoxyacetic acid in a suitable solvent, followed by the addition of the catalyst. The reaction progress is monitored until completion, after which the desired glycosyl methoxyacetate is isolated and purified.

Table 2: Synthesis of Glycosyl Methoxyacetate Donors

Starting Material Reagents and Conditions Product Yield Reference

Allyl Glycoside Derivatives

Allyl glycosides are versatile intermediates in carbohydrate synthesis, serving as both protecting groups and precursors for further transformations. The synthesis of allyl 2,3,4-tri-O-benzyl-L-fucopyranoside can be accomplished through several established methods.

A common and straightforward approach is the direct allylation of the unprotected anomeric hydroxyl group of 2,3,4-Tri-O-benzyl-L-fucopyranose. This is typically carried out by treating the hemiacetal with allyl bromide in the presence of a base like sodium hydride in a solvent such as DMF. This method generally provides good yields of the corresponding allyl glycoside.

Alternatively, Fischer glycosidation can be employed. This involves reacting L-fucose with allyl alcohol under acidic catalysis to produce allyl L-fucoside, which can then be per-O-benzylated. However, for a pre-benzylated substrate, direct allylation of the anomeric position is more convergent.

Another method involves the condensation of a glycosyl halide, such as 2,3,4-tri-O-benzyl-L-fucopyranosyl bromide, with allyl alcohol. capes.gov.br This reaction is often promoted by a silver or mercury salt, leading to the formation of the allyl glycoside. The stereochemical outcome of the glycosylation can be influenced by the reaction conditions and the nature of the protecting groups on the sugar.

Table 3: Synthesis of Allyl Glycoside Derivatives

Starting Material Reagents and Conditions Product Yield Reference
2,3,4-Tri-O-benzyl-L-fucopyranose Allyl bromide, NaH, DMF Allyl 2,3,4-tri-O-benzyl-L-fucopyranoside Good General Method

Advanced Studies on Stereoselective Glycosylation Reactions Utilizing 2,3,4 Tri O Benzyl L Fucopyranose Donors

Mechanistic Insights into α-L-Fucosylation Stereoselectivity

The outcome of a fucosylation reaction is governed by a delicate interplay of the fucosyl donor, the activating agent, the glycosyl acceptor, and the reaction conditions. These factors collectively determine the nature of the reactive intermediates and the transition states leading to the final glycosidic bond.

The choice of activating agent, or promoter, is pivotal in controlling the stereochemical outcome of fucosylation. These agents are responsible for converting the relatively stable fucosyl donor into a highly electrophilic species that can be attacked by the acceptor alcohol.

Trimethylsilyl (B98337) trifluoroacetate (B77799) (TMSOTf) is a powerful Lewis acid frequently used to activate 1-hydroxy fucosyl donors. For instance, a 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donor activated by TMSOTf has been shown to produce α-L-fucosyl dipeptides with high stereoselectivity. nih.gov The reaction is believed to proceed through an SN1-like mechanism. The promoter activates the anomeric hydroxyl group, leading to its departure and the formation of a transient oxocarbenium ion. This ion is then susceptible to nucleophilic attack by the glycosyl acceptor. In non-participating solvents, the α-face of the fucosyl oxocarbenium ion is often sterically more accessible, leading to the preferential formation of the α-glycoside.

Tin(II) trifluoromethanesulfonate (B1224126) (Tin(II) triflate) is another potent Lewis acid catalyst employed in stereoselective glycosylations. thermofisher.comsigmaaldrich.com It functions similarly to TMSOTf by activating anomeric leaving groups. Its application in aldol (B89426) and Michael reactions highlights its utility in forming carbon-carbon bonds stereoselectively, and this capacity extends to the formation of carbon-oxygen bonds in glycosylation. thermofisher.com

Table 1: Influence of Activating Agents on Fucosylation Stereoselectivity

Fucosyl Donor Activating Agent Typical Outcome Reference
1-hydroxy 2,3,4-tri-O-benzyl-L-fucose TMSOTf High α-selectivity nih.gov
2-O-benzyl-protected thioethyl fucosides NIS/TfOH(cat.) Poor stereoselectivity researchgate.net

The glycosyl sulfoxide (B87167) method, introduced by Kahne, represents a significant strategy for glycosidic bond formation. nih.gov In this approach, a glycosyl sulfoxide donor is activated, typically by triflic anhydride (B1165640) (Tf₂O), in the presence of a glycosyl acceptor. The mechanism has been the subject of extensive investigation.

Upon activation of the anomeric sulfoxide, a highly reactive intermediate is formed. While the exact structure of this intermediate has been debated, a key proposal involves the formation of a glycosyl triflate. This glycosyl triflate is a powerful electrophile that rapidly reacts with the nucleophilic acceptor. An alternative pathway may involve an anomeric sulfenate species, although the glycosyl triflate pathway is more commonly cited in mechanistic discussions. Due to the exo-anomeric effect, the oxidation of α-thioglycosides, the precursors to the donors, stereoselectively yields the (R)-sulfoxide, which influences the subsequent glycosylation. capes.gov.br The stereochemical outcome of the glycosylation is then determined by the SN1 or SN2 character of the nucleophilic attack on this highly reactive intermediate. capes.gov.br

Beyond the donor and activator, general reaction conditions such as solvent, temperature, and additives exert profound control over stereoselectivity.

Solvent Effects: The polarity and coordinating ability of the solvent can dictate the reaction pathway. In fucosylation reactions using glycosyl trichloroacetimidates as donors and TMSOTf as an activator, the use of nitrile solvents at low temperatures can lead to the formation of nitrilium-nitrile conjugate intermediates. researchgate.net These intermediates are then attacked by the acceptor to give predominantly β-disaccharides. researchgate.net In contrast, non-participating solvents like dichloromethane (B109758) (DCM) are more likely to allow for an SN1-type mechanism via a free oxocarbenium ion, where α-attack is often favored.

In situ Anomerization: Some of the highest α-selectivities in fucosylation have been achieved under "in situ anomerization" conditions. This strategy involves the addition of a salt, such as tetrabutylammonium (B224687) bromide, which allows for the equilibration of the initially formed glycosyl bromide intermediate between its α and β anomers. researchgate.net The α-anomer is typically more reactive, and its preferential reaction with the acceptor drives the equilibrium, resulting in a high yield of the α-fucoside product, with selectivities reported in the range of 75-90%. researchgate.net

Control of Anomeric Configuration in Fucosylation Reactions

Achieving exclusive formation of the α-L-fucoside remains a formidable challenge. Researchers have developed several strategies to steer the reaction toward this desired 1,2-cis product by manipulating both the glycosyl donor and the acceptor.

The rational design of the fucosyl donor is a cornerstone of stereocontrolled fucosylation. Because L-fucose lacks a hydroxyl group at C-6 that can be used for certain control strategies, attention focuses on the anomeric configuration and protecting groups.

A critical finding is that the anomeric configuration of the fucosyl donor itself can be a deciding factor. Studies have shown that using a fucosyl donor that is purely or predominantly in the α-anomeric configuration leads to a significantly higher α-selectivity in the glycosylation product. researchgate.net Conversely, starting with a β-anomeric donor often results in a mixture of α and β products. researchgate.net This suggests that the pathway from the α-donor to the key reactive intermediate is more stereochemically defined than the pathway from the β-donor.

Another powerful strategy is the use of a 1-hydroxy fucosyl donor, such as 2,3,4-tri-O-benzyl-L-fucopyranose, in combination with a strong activating agent like TMSOTf. nih.gov This approach directly generates the key oxocarbenium ion intermediate under conditions that can be optimized for stereoselective attack. The absence of a participating group at C-2 in this donor is essential to prevent the formation of the undesired 1,2-trans (β) linkage. nih.gov

The structure and nucleophilicity of the glycosyl acceptor alcohol have a dramatic influence on the stereochemical outcome of fucosylation reactions. researchgate.netnih.gov This effect is particularly pronounced in SN1-like glycosylations that proceed through a dissociated oxocarbenium ion intermediate.

Research has demonstrated a clear relationship between the nucleophilicity of the acceptor and the resulting α:β ratio. nih.gov When a highly reactive, or "strong," nucleophile like ethanol (B145695) is used, its reaction with the oxocarbenium ion can approach the diffusion limit. nih.gov In this scenario, there is insufficient time for the system to discriminate between the two faces of the prochiral cation, resulting in a nearly statistical 1:1 mixture of α and β anomers and a complete erosion of stereocontrol. nih.gov

In contrast, when a less nucleophilic alcohol (e.g., trifluoroethanol) or a sterically hindered acceptor is employed, the rate of the glycosidic bond-forming step is slower. nih.gov This allows the energetic differences between the two possible transition states (one leading to the α-product and one to the β-product) to be more fully expressed. Often, the transition state leading to the thermodynamically more stable α-anomer is favored, resulting in high α-selectivity. The steric bulk of more complex glycosyl acceptors compared to simple linear alcohols is also believed to contribute to higher α-selectivities by influencing the trajectory of the nucleophilic attack. researchgate.net

Table 2: Relationship Between Acceptor Nucleophilicity and Stereoselectivity in SN1-like Glycosylations

Glycosyl Acceptor Relative Nucleophilicity Typical Stereochemical Outcome (α:β ratio) Reference
Ethanol High ~1:1 (low selectivity) nih.gov
Trifluoroethanol Low High α-selectivity nih.gov
Sterically hindered alcohol Low Increased α-selectivity researchgate.net

Catalytic Glycosylation Methodologies for L-Fucopyranosides

The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates. Catalytic methods are particularly sought after due to their potential for high efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. In the context of L-fucopyranosides, the development of catalytic glycosylation strategies utilizing donors such as 2,3,4-Tri-O-benzyl-L-fucopyranose is critical for accessing fucosylated structures, which are involved in numerous biological processes.

Recent advancements have highlighted a variety of catalytic systems capable of activating glycosyl donors. While comprehensive studies focusing solely on 2,3,4-Tri-O-benzyl-L-fucopyranose as a donor in a wide array of catalytic systems are not extensively documented in a single source, the principles of modern catalytic glycosylation can be applied. Key strategies often involve the use of Lewis acids, Brønsted acids, or transition metal complexes to activate a suitable leaving group at the anomeric center of the fucosyl donor.

One practical example of a catalytic approach involves the use of a thioglycoside derivative of 2,3,4-Tri-O-benzyl-L-fucopyranose. Thioglycosides are widely recognized as versatile glycosyl donors due to their stability and the numerous methods available for their activation. For instance, a patented method describes the glycosylation of Benzyl (B1604629) 3′,4′-O-isopropylidene-2,6,2′,6′-tetra-O-benzoyl-β-lactoside using phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside as the donor. google.com This reaction is promoted by bromine in dichloromethane, which, although used in a stoichiometric amount for the activation step, illustrates a common strategy for activating thio-donors that can be adapted to catalytic protocols. google.com

The reaction proceeds by the activation of the thiophenyl leaving group, leading to the formation of a reactive fucosyl intermediate, which is then attacked by the hydroxyl group of the acceptor molecule. The use of tetrabutylammonium bromide (TBAB) suggests its role in facilitating the reaction, possibly by aiding in the solubility or reactivity of the species involved. google.com

Details of this specific glycosylation are provided in the table below:

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolvent SystemProduct
Phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranosideBenzyl 3′,4′-O-isopropylidene-2,6,2′,6′-tetra-O-benzoyl-β-lactosideBromine, Tetrabutylammonium bromide (TBAB)Dichloromethane (DCM), Dimethylformamide (DMF)Benzyl 3-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-3′,4′-O-isopropylidene-2,6,2′,6′-tetra-O-benzoyl-β-lactoside

Beyond this specific example, other catalytic systems have shown promise for the glycosylation of benzylated sugar donors and could be applicable to 2,3,4-Tri-O-benzyl-L-fucopyranose derivatives. For instance, triflic acid (TfOH) has been used catalytically to activate thioglycosides in the presence of benzyl trichloroacetimidate (B1259523). nih.gov This method offers a mild approach to glycosylation, although its efficiency can be dependent on the reactivity of both the donor and acceptor. nih.gov

Furthermore, bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly effective catalyst for dehydrative glycosylations, showcasing its utility in forming glycosidic bonds with as little as 5 mol% of the catalyst. mdpi.com This type of catalysis is attractive for its low toxicity and operational simplicity. The application of such a catalyst to 2,3,4-Tri-O-benzyl-L-fucopyranose could provide a direct route to fucosides, avoiding the need for pre-activation into a glycosyl halide or thioglycoside.

The stereochemical outcome of these reactions is a critical aspect. For L-fucopyranosides, the formation of the α-linkage is often desired, as this is the anomeric configuration found in many biologically relevant glycans. The choice of catalyst, solvent, and temperature can significantly influence the α/β selectivity of the glycosylation.

Applications of 2,3,4 Tri O Benzyl L Fucopyranose in Complex Oligosaccharide and Glycoconjugate Synthesis

Synthesis of Biologically Relevant Fucosylated Oligosaccharides

The strategic placement of fucose residues on oligosaccharide chains is critical for their biological function. The use of 2,3,4-Tri-O-benzyl-L-fucopyranose derivatives enables the precise and stereocontrolled introduction of the α-L-fucosyl linkage found in many of these important molecules.

Human milk oligosaccharides (HMOs) are a complex mixture of glycans that play crucial roles in infant health, including acting as prebiotics and anti-adhesive antimicrobials. nih.gov 2'-O-Fucosyllactose (2'-FL) is the most abundant HMO. nih.govnih.gov Chemical synthesis of 2'-FL and its isomer, 3-Fucosyllactose (3-FL), often employs activated derivatives of 2,3,4-Tri-O-benzyl-L-fucopyranose.

In a representative synthesis, an appropriately protected lactose (B1674315) acceptor is glycosylated with a fucosyl donor. For instance, 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide, derived from 2,3,4-Tri-O-benzyl-L-fucopyranose, has been used to glycosylate a selectively protected lactosyl acceptor. researchgate.net The reaction, promoted by a catalyst, yields the fully protected trisaccharide. Subsequent deprotection steps, including removal of the benzyl (B1604629) groups via hydrogenolysis, afford the final target, 2'-O-Fucosyllactose. researchgate.net Other activated donors, such as fucose trichloroacetimidates with benzyl protection, are also utilized to achieve these syntheses. researchgate.net

Table 1: Example Synthetic Route to 2'-O-Fucosyllactose

Step Reactant 1 (Fucosyl Donor) Reactant 2 (Acceptor) Key Transformation Product
1 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide Protected Lactose Derivative Glycosylation Fully protected 2'-O-Fucosyllactose

The X-antigenic trisaccharide, with the structure α-L-Fucp-(1→3)-[β-D-Galp-(1→4)]-β-D-GlcpNAc, is an important biological epitope. Its synthesis highlights the utility of thioglycoside donors derived from 2,3,4-Tri-O-benzyl-L-fucopyranose. In one approach, methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside was used as a highly reactive or "armed" glycosyl donor. nih.gov

This armed donor was reacted with a "disarmed" disaccharide acceptor, specifically phenyl O-(tetra-O-acetyl-β-D-galactopyranosyl)-(1→4)-6-O-benzyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside. nih.gov The reaction, mediated by a CuBr₂-Bu₄NBr complex, successfully formed the desired α-(1→3) linkage, yielding the protected X-antigenic trisaccharide. This protected trisaccharide itself can then serve as a novel glycosyl donor for the synthesis of even larger oligosaccharides containing the X-antigenic structure. nih.gov

Table 2: Key Reactants for X-Antigenic Trisaccharide Synthesis

Role Compound Rationale
Fucosyl Donor Methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside "Armed" donor for high reactivity
Glycosyl Acceptor Phenyl O-(tetra-O-acetyl-β-D-galactopyranosyl)-(1→4)-6-O-benzyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside "Disarmed" disaccharide acceptor

The Lewis blood group antigens, including Lewis x (Leˣ) and Lewis y (Leʸ), are fucosylated oligosaccharides that mediate a variety of cell recognition processes. nih.gov Their synthesis relies on the regioselective fucosylation of lactosamine-type structures. Benzyl-protected fucosyl donors are instrumental in these synthetic routes.

An efficient synthesis of type 2 Lewis antigens has been reported using a benzyl-protected 1-thio-L-fucoside donor to glycosylate a rationally designed lactosamine-3,2'-diol acceptor. nih.gov This acceptor possesses an orthogonal set of protecting groups, allowing for controlled fucosylation. By carefully selecting the reaction temperature and the molar ratio of donor to acceptor, chemists can direct the synthesis to produce either the Leˣ or Leʸ derivatives exclusively or synchronously. nih.gov The resulting fucosylated structures can be further modified for use in creating glycoconjugates and materials for biochemical studies. nih.gov

Table 3: Regioselective Synthesis of Type 2 Lewis Antigens

Product Key Donor Key Acceptor Controlling Factors
Lewis x (Leˣ) Benzyl protected 1-thio-L-fucoside Orthogonally protected lactosamine-3,2'-diol derivative Reaction temperature, Donor-acceptor molar ratio

The O-glycosidic linkage of fucose directly to the hydroxyl group of threonine or serine residues is a key feature of certain glycoproteins. Synthesizing these fucosylated amino acids for use in solid-phase peptide synthesis requires a fucosyl donor with appropriate protecting groups. 2,3,4-Tri-O-benzyl-L-fucopyranose derivatives are well-suited for this purpose.

The general strategy involves the glycosylation of an N-terminally protected (e.g., with Fmoc or Cbz) and carboxy-protected (e.g., as a methyl or benzyl ester) threonine derivative with an activated 2,3,4-tri-O-benzyl-L-fucosyl donor, such as a trichloroacetimidate (B1259523) or bromide. The benzyl ethers on the fucose moiety are stable during the glycosylation and can be carried through several steps of peptide synthesis. They are typically removed in a final global deprotection step using hydrogenolysis, which also removes other benzyl-based protecting groups that may be present on the peptide.

Table 4: General Strategy for Fucose-Threonine Linkage Synthesis

Step Description Key Reagents
1 Protection of Threonine Fmoc-OSu or Cbz-Cl (N-terminus), protection of carboxylic acid
2 Glycosylation Protected Threonine, Activated 2,3,4-Tri-O-benzyl-L-fucosyl donor
3 Deprotection Selective removal of amino or carboxy protecting groups for peptide coupling

Fucosylated N,N'-diacetylchitobiose constitutes the core structure of many N-glycans, which are critical for the function of numerous glycoproteins. rsc.org The synthesis of these complex structures often involves the fucosylation of a protected chitobioside acceptor. For instance, the core α1-6 fucosylation common in mammalian N-glycans requires the specific glycosylation of the 6-OH position of the asparagine-linked GlcNAc residue. rsc.org

Chemical synthesis can achieve this by using a suitably activated donor like 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide to glycosylate a chitobioside acceptor where the 6-OH position is available and other hydroxyls are protected. The use of solid-phase synthesis methods, where the growing oligosaccharide is attached to a resin, has also been explored for the construction of such N-glycan cores, sometimes using benzyl ethers as protecting groups on the fucose donor. researchgate.net

Table 5: Synthesis of a Core Fucosylated Chitobioside Moiety

Component Example Compound/Moiety Role
Fucosyl Donor 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide Provides the fucose unit
Acceptor Protected N,N'-diacetylchitobioside derivative Oligosaccharide backbone with a free 6-OH group

Beyond complex N-glycan cores, simpler fucosylated disaccharides are also important synthetic targets for immunological studies and as building blocks for larger structures. The synthesis of a p-trifluoroacetamidophenyl glycoside of 2-acetamido-2-deoxy-6-O-α-L-fucopyranosyl-β-D-glucopyranoside serves as a clear example of the application of a benzyl-protected fucose donor.

In this synthesis, p-nitrophenyl 2-acetamido-3,4-di-O-benzoyl-2-deoxy-β-D-glucopyranoside was condensed with 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide. nih.gov This reaction specifically forms the α(1→6) linkage between the fucose and the GlcNAc derivative. Following the glycosylation, a series of deprotection and modification steps, including reduction of the nitro group, trifluoroacetylation, and final removal of the benzyl and benzoyl protecting groups, yielded the target disaccharide glycoside, which is suitable for preparing immunogens. nih.gov

Table 6: Synthesis of a Fucosyl-GlcNAc Disaccharide Glycoside

Step Description Key Reagents
1 Condensation 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide and a p-nitrophenyl GlcNAc acceptor
2 Modification Reduction of nitro group, trifluoroacetylation
3 Deprotection Removal of benzyl and benzoyl protecting groups

| Final Product | p-trifluoroacetamidophenyl 2-acetamido-2-deoxy-6-O-α-L-fucopyranosyl-β-D-glucopyranoside | |

Preparation of Glycoconjugates with Defined Biological Activity

The strategic use of protecting groups in carbohydrate chemistry is fundamental to the successful synthesis of complex glycoconjugates. The compound 2,3,4-Tri-O-benzyl-L-fucopyranose serves as a pivotal intermediate in this field, primarily due to the stability of the benzyl ethers under a wide range of reaction conditions and their subsequent removal under mild hydrogenolysis conditions. This allows for the precise and regioselective introduction of the L-fucose moiety into larger, biologically active molecules.

Synthesis of Selectin Blockers and their Precursors

Selectins are a family of cell adhesion molecules involved in inflammatory responses and cancer metastasis. The development of molecules that can block selectin-ligand interactions is a significant therapeutic goal. L-fucose is a critical component of the natural ligands for selectins, such as the Sialyl Lewis X (sLex) tetrasaccharide. Consequently, 2,3,4-Tri-O-benzyl-L-fucopyranose and its derivatives are invaluable precursors for synthesizing selectin antagonists.

A key strategy involves the stereoselective glycosylation of amino acid or peptide acceptors with a protected fucose donor to create fucosyl-amino acid conjugates that mimic the core structure of selectin ligands. Research has demonstrated that a 1-hydroxy-2,3,4-tri-O-benzyl-L-fucose donor can be used for a highly stereoselective α-fucosylation reaction. nih.govscispace.com This reaction, activated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is highly effective for preparing α-L-fucosyl dipeptides, which are essential components for selectin-blocking drugs. nih.govscispace.comresearchgate.net The high α-selectivity is crucial, as the biological activity of these mimics is often dependent on the anomeric configuration of the fucose linkage.

In a related approach, a new sulfatide derivative, 2-O-α-L-fucopyranosyl sulfatide, was synthesized as a potent L- and P-selectin blocker. tandfonline.com The synthesis involved the glycosylation of a protected galactosyl acceptor with phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside. tandfonline.com This thioglycoside donor, closely related to 2,3,4-Tri-O-benzyl-L-fucopyranose, effectively installed the required α-L-fucose moiety, leading to a final product that showed enhanced inhibition of selectin binding compared to its non-fucosylated counterpart. tandfonline.com

Table 1: Synthesis of Selectin Blocker Precursors

Fucose DonorAcceptor TypePromoter/ActivatorKey ProductApplicationReference
1-Hydroxy-2,3,4-tri-O-benzyl-L-fucoseDipeptideTMSOTfα-L-fucosyl dipeptidePrecursor for selectin blocker nih.govscispace.com
Phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside2-(Tetradecyl)hexadecyl 4,6-O-benzylidene-3-O-levulinyl-β-D-galactopyranosideN-Iodosuccinimide-trifluoromethanesulfonic acid2-O-α-L-fucopyranosyl sulfatidePotent L- and P-selectin blocker tandfonline.com

Approaches to Sialyl Lewis X Mimetics

Sialyl Lewis X (sLex) is a tetrasaccharide (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc) that serves as a primary ligand for the selectin family. Its role in cell adhesion makes it a key target for developing anti-inflammatory and anti-cancer agents. However, the synthesis of sLex and its analogs is challenging due to the complex structure and the acid-labile nature of the fucosidic bond. nih.gov Mimetics of sLex aim to replicate its biological function while offering improved stability and synthetic accessibility.

The synthesis of sLex mimetics and related structures heavily relies on fucosylation strategies. Chemoenzymatic methods have proven powerful for creating these complex glycans. nih.govescholarship.org For instance, O-sulfated sLex antigens, which are potent L-selectin ligands, have been synthesized by the direct sialylation of corresponding O-sulfated Lewis X structures. escholarship.org The synthesis of the underlying fucosylated Lewis X core requires a protected fucose donor. Building blocks like 2,3,4-Tri-O-benzyl-L-fucopyranose are ideal starting points for creating the necessary fucosyl donors (e.g., fucosyl phosphates or thioglycosides) needed for these chemical or enzymatic fucosylation steps. The benzyl groups ensure the fucose hydroxyls are protected during the assembly of the oligosaccharide backbone and can be removed in a final step without affecting other sensitive functional groups.

While some approaches use enzymatic aldol (B89426) condensations to create mimics, these often start from different precursors like mannosyl aldehydes. nih.gov However, for constructing analogs that retain the core fucose structure, chemical synthesis remains a cornerstone, where the availability of versatile, protected building blocks is paramount.

Advanced Synthetic Building Blocks for Glycomimetics Development

The development of new synthetic methodologies in glycoscience is often hampered by the poor accessibility of differentially protected monosaccharide building blocks. nih.gov Compounds like 2,3,4-Tri-O-benzyl-L-fucopyranose are considered advanced synthetic building blocks because their specific protection pattern allows for further chemical manipulation at the anomeric (C-1) and hydroxyl (formerly C-1, now hemiacetal) positions.

The benzyl protecting groups are widely used in carbohydrate chemistry due to their stability under both acidic and basic conditions, allowing for a broad range of subsequent reactions to be performed on the molecule. nih.gov This stability is crucial when constructing complex glycomimetics, which may require multiple synthetic steps.

The utility of 2,3,4-Tri-O-benzyl-L-fucopyranose lies in its ability to be converted into a variety of glycosyl donors. The free hemiacetal can be transformed into:

Glycosyl halides: By treatment with agents like brominating or fluorinating reagents.

Thioglycosides: By reaction with thiols under acidic conditions, creating stable donors that can be activated for glycosylation. tandfonline.com

Glycosyl trichloroacetimidates: By reaction with trichloroacetonitrile (B146778) under basic conditions, forming highly reactive donors for stereoselective glycosylation.

1-Hydroxy fucosides: Which serve as donors themselves in certain glycosylation reactions. nih.govscispace.com

This versatility makes 2,3,4-Tri-O-benzyl-L-fucopyranose a cornerstone for the synthesis of not just selectin ligands, but a wide array of fucose-containing glycoconjugates and glycomimetics. The strategic use of such well-defined building blocks streamlines the synthesis of complex molecules, facilitating research into the biological roles of carbohydrates. nih.govmedchemexpress.com

Table 2: Versatility of 2,3,4-Tri-O-benzyl-L-fucopyranose as a Building Block

Building BlockDerived Glycosyl DonorTypical Reagents for ConversionKey FeatureReference
2,3,4-Tri-O-benzyl-L-fucopyranoseThioglycosideThiophenol, Lewis AcidStable, activated by electrophiles (e.g., NIS/TfOH) tandfonline.com
Glycosyl TrichloroacetimidateCl3CCN, DBUHighly reactive, good for stereoselective glycosylation nih.gov
Glycosyl Halide(EtO)2P(O)Br, DASTReactive glycosylating agents nih.gov
1-Hydroxy FucosideN/A (Is the starting material)Directly used as a donor with certain promoters nih.gov

Analytical and Characterization Methodologies in Research on 2,3,4 Tri O Benzyl L Fucopyranose and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are indispensable for the detailed structural analysis of 2,3,4-Tri-O-benzyl-L-fucopyranose, providing insights into its molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the complex structure of benzylated fucopyranose derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the successful benzylation of the hydroxyl groups and to determine the stereochemistry of the sugar ring. ipb.ptwiserpub.com In ¹H NMR spectra, the protons of the benzyl (B1604629) groups typically appear as a complex multiplet in the aromatic region (around 7.20–7.37 ppm). nih.gov The chemical shifts and coupling constants of the pyranose ring protons provide detailed information about their relative orientations. For instance, in a related benzylated glucopyranoside, specific signals for the anomeric proton (H-1), other ring protons (H-2, H-3, H-4, H-5), and the methyl group protons of the fucose moiety can be assigned. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to resolve overlapping signals and to definitively assign all proton and carbon resonances, which is especially critical when dealing with complex oligosaccharide structures. ipb.ptwiserpub.com

Table 1: Representative Spectroscopic Data for Benzylated Fucopyranose Derivatives

TechniqueFeatureTypical Chemical Shift / WavenumberReference
¹H NMR Aromatic Protons (Benzyl)δ 7.20–7.37 ppm nih.gov
Anomeric Proton (H-1)δ 4.10–5.02 ppm nih.gov
Ring Protonsδ 3.43–4.10 ppm nih.gov
Methyl Protonsδ ~1.2 ppm nih.gov
¹³C NMR Aromatic Carbonsδ 127–138 ppm nih.gov
Anomeric Carbon (C-1)δ ~97 ppm nih.gov
Ring Carbonsδ 55–82 ppm nih.gov
IR O-H Stretch3400-3500 cm⁻¹ sdu.dkresearchgate.net
Aromatic C-H Stretch3000-3100 cm⁻¹ sdu.dkresearchgate.net
C-O Stretch1000-1300 cm⁻¹ researchgate.netnih.gov

Note: The exact chemical shifts and wavenumbers can vary depending on the specific derivative and the solvent used.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC, Column Chromatography)

Chromatographic methods are fundamental for the purification of 2,3,4-Tri-O-benzyl-L-fucopyranose from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system, often a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov The separated components are visualized under UV light (due to the UV-active benzyl groups) or by staining. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. jppres.com

Column Chromatography is the primary technique for the purification of 2,3,4-Tri-O-benzyl-L-fucopyranose on a preparative scale. nih.gov The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent), typically with increasing polarity (e.g., a gradient of ethyl acetate in hexane), is passed through the column. nih.govjppres.com The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and the eluent, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for the final purity assessment of 2,3,4-Tri-O-benzyl-L-fucopyranose. It offers higher resolution and sensitivity than TLC and column chromatography. sigmaaldrich.cnsigmaaldrich.com A solution of the compound is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. The compound is detected as it elutes from the column, and the retention time is a precise measure for identification. Purity is determined by the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram. sigmaaldrich.cnsigmaaldrich.com For fucopyranose and its derivatives, reversed-phase HPLC is commonly used. helixchrom.comresearchgate.net

Table 2: Chromatographic Methods for 2,3,4-Tri-O-benzyl-L-fucopyranose

TechniqueStationary PhaseTypical Mobile PhasePurposeReference
TLC Silica GelHexane/Ethyl AcetateReaction monitoring, Purity check nih.govjppres.com
Column Chromatography Silica GelHexane/Ethyl Acetate (gradient)Purification nih.govjppres.com
HPLC C18 (Reversed-Phase)Acetonitrile/WaterPurity assessment, Quantification sigmaaldrich.cnsigmaaldrich.comhelixchrom.com

X-Ray Powder Diffraction and Differential Scanning Calorimetry for Crystalline Forms

The solid-state properties of 2,3,4-Tri-O-benzyl-L-fucopyranose, such as its crystallinity and thermal behavior, are important for its handling, storage, and further use in synthesis.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine the melting point and to study other thermal transitions, such as glass transitions or crystallization events. This information is valuable for assessing the purity and the physical stability of the compound. For a pure crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed in the DSC thermogram.

While specific DSC data for 2,3,4-Tri-O-benzyl-L-fucopyranose is not detailed in the search results, the general applicability of these techniques to carbohydrate derivatives is well-established for characterizing their solid-state properties.

Emerging Research Directions and Future Perspectives in 2,3,4 Tri O Benzyl L Fucopyranose Chemistry

Development of Novel Protecting Group Strategies for L-Fucose

The synthesis of complex oligosaccharides is a chemically intensive process that heavily relies on the strategic use of protecting groups to mask and unmask hydroxyl groups at specific positions. academie-sciences.fr In the context of L-fucose chemistry, benzyl (B1604629) ethers, as seen in 2,3,4-Tri-O-benzyl-L-fucopyranose, are widely used as "permanent" protecting groups due to their stability under a broad range of reaction conditions. wiley-vch.de However, the quest for greater efficiency and selectivity in oligosaccharide synthesis has spurred the development of novel protecting group strategies. academie-sciences.fr

A key aspect of this research is the ability to differentiate between the various hydroxyl groups on the fucose scaffold. academie-sciences.fr This is often achieved by exploiting the subtle differences in their reactivity. academie-sciences.fr For instance, the reactivity of hydroxyl groups generally increases from the anomeric position to the primary alcohol, with secondary alcohols falling in between. academie-sciences.fr Researchers are also exploring protecting groups that can influence the stereochemical outcome of glycosylation reactions. academie-sciences.frnih.gov For example, a participating group at the C-2 position can direct the formation of a 1,2-trans glycosidic linkage. nih.gov

Recent innovations in protecting group chemistry include:

UV-Active Protecting Groups: The 9-fluorenylmethoxycarbonyl (Fmoc) group, traditionally used in peptide synthesis, has found application as a hydroxyl protecting group in automated oligosaccharide synthesis. academie-sciences.fr Its UV activity allows for real-time monitoring of reaction completion. academie-sciences.fr

Fluorine Labile Groups: Protecting groups that can be removed under fluoride-mediated conditions, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, offer an orthogonal deprotection strategy. academie-sciences.fr

Purification Handles: Fluorous tags, which are both hydrophobic and lipophobic, can be incorporated into protecting groups to facilitate the purification of intermediates. academie-sciences.fr

These novel strategies, often used in combination with traditional protecting groups like the benzyl ethers in 2,3,4-Tri-O-benzyl-L-fucopyranose, are expanding the synthetic chemist's toolbox for creating complex fucosylated molecules.

Chemoenzymatic Synthesis Incorporating 2,3,4-Tri-O-benzyl-L-fucopyranose Derivatives

Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, has emerged as a powerful approach for constructing complex glycans. nih.govnih.gov This strategy is particularly valuable in fucose chemistry, where the stereoselective formation of fucosidic linkages can be challenging to achieve through purely chemical methods. nih.gov

A central element of this approach is the use of fucosyltransferases, enzymes that catalyze the transfer of fucose from a donor substrate, typically guanosine (B1672433) diphosphate-L-fucose (GDP-fucose), to an acceptor molecule. nih.govoup.com These enzymes exhibit high regio- and stereospecificity, overcoming many of the challenges associated with chemical glycosylation. nih.gov

The synthesis of GDP-fucose and its analogs is a critical step in this process. nih.gov Researchers have developed enzymatic and chemoenzymatic methods to produce these activated sugar donors on a preparative scale. nih.gov For example, a bifunctional enzyme from Bacteroides fragilis, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), can convert L-fucose and its derivatives into the corresponding GDP-fucose analogs. nih.govacs.org This has enabled the synthesis of a library of GDP-fucose derivatives with various modifications, which can then be used by fucosyltransferases to create novel fucosylated glycans. nih.gov

The chemoenzymatic approach allows for the incorporation of fucose derivatives, which can be prepared from precursors like 2,3,4-Tri-O-benzyl-L-fucopyranose, into complex oligosaccharides. For instance, researchers have successfully synthesized fluorinated fucose analogs and incorporated them into trisaccharides using fucosyltransferases. rsc.org This highlights the potential of combining chemical synthesis of modified fucose building blocks with enzymatic glycosylation to generate a diverse range of fucosylated structures for biological studies.

Applications in High-Throughput Synthesis of Glycan Libraries

The biological functions of glycans are often dependent on their specific structures. To investigate these structure-activity relationships, researchers require access to a wide variety of well-defined oligosaccharides. researchgate.net High-throughput synthesis methods, particularly automated glycan assembly (AGA), have revolutionized the production of glycan libraries. researchgate.netrsc.org

AGA relies on the sequential addition of monosaccharide building blocks to a solid support, similar to solid-phase peptide synthesis. researchgate.net This automated process allows for the rapid and reliable synthesis of complex oligosaccharides with high purity and stereoselectivity. rsc.orgfu-berlin.de The success of AGA depends on a set of optimized monosaccharide building blocks with appropriate protecting groups and a reactive leaving group. researchgate.net

Perbenzylated fucose building blocks, derived from intermediates like 2,3,4-Tri-O-benzyl-L-fucopyranose, are often used in AGA due to their high reactivity. fu-berlin.de For example, in the synthesis of Lewis antigens, a highly reactive perbenzylated fucose donor was employed. fu-berlin.de

AGA has been successfully used to synthesize a variety of fucosylated glycans, including:

Lewis Antigens: A library of Lewis type-I and type-II antigens, including Lex, Ley, Lea, and Leb, was synthesized using a set of six monosaccharide building blocks. rsc.orgfu-berlin.de

Fucoidan (B602826) Oligosaccharides: Linear and branched fucoidan oligosaccharides, with up to 20 fucose units and multiple sulfate (B86663) esters, have been prepared via AGA. acs.orgmpg.de

These synthetically produced glycan libraries are invaluable tools for studying the biological roles of fucosylated glycans. They can be used to create glycan microarrays for probing carbohydrate-protein interactions, as standards for NMR spectroscopy, and to elucidate the specificities of glycan-processing enzymes. acs.orgmpg.de

Computational Chemistry and Molecular Modeling in Glycosylation Design

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the outcomes of chemical reactions, including the complex process of glycosylation. nih.govnih.gov Density Functional Theory (DFT) studies, for instance, can provide detailed insights into the reaction pathways and transition states of glycosylation reactions. nih.govacs.org

These computational approaches are being used to investigate several key aspects of fucosylation:

Stereoselectivity: The stereochemical outcome of a glycosylation reaction is influenced by a variety of factors, including the protecting groups on the glycosyl donor and the reaction conditions. nih.govnih.gov DFT calculations can help to elucidate the origins of stereoselectivity by modeling the structures of the intermediate oxocarbenium ions and the transition states leading to the different stereoisomers. nih.gov

Reaction Mechanisms: Computational studies can help to distinguish between different possible reaction mechanisms, such as SN1-like and SN2-like pathways. universiteitleiden.nl

Protecting Group Effects: Molecular modeling can be used to understand how different protecting groups influence the conformation and reactivity of glycosyl donors. nih.gov

Glycoprotein Structure and Dynamics: Molecular dynamics simulations can be employed to study the structure and dynamics of glycoproteins, providing insights into how glycosylation affects protein folding, stability, and interactions with other molecules. nih.gov

By providing a deeper understanding of the factors that govern glycosylation, computational chemistry is aiding in the rational design of glycosylation reactions to achieve higher yields and selectivities. This, in turn, facilitates the synthesis of complex fucosylated molecules for biological and medicinal applications.

Potential for Derivatization Towards New Chemical Probes and Diagnostics

The development of chemical probes and diagnostic tools is crucial for studying the roles of fucosylated glycans in health and disease. nih.govnih.gov Aberrant fucosylation is a hallmark of several diseases, including cancer and inflammation, making fucosylated glycans attractive targets for diagnostic and therapeutic development. nih.govnih.gov

Derivatization of fucose and its precursors, such as 2,3,4-Tri-O-benzyl-L-fucopyranose, is a key strategy for creating these molecular tools. By introducing specific functional groups, researchers can generate probes with desired properties for various applications.

Emerging areas of research in this field include:

Metabolic Labeling: Fucose analogs containing bioorthogonal functional groups, such as azides, can be metabolically incorporated into cellular glycans. nih.gov These labeled glycans can then be visualized using fluorescent probes or enriched for proteomic analysis. nih.gov

Activity-Based Probes: These probes are designed to covalently bind to the active site of specific enzymes, such as fucosidases. nih.govrsc.org This allows for the selective labeling and identification of active enzymes in complex biological samples. nih.govrsc.org For example, a 2-deoxy-2-fluoro fucosyl fluoride (B91410) derivative has been developed as an activity-based probe for GH29 α-L-fucosidases. nih.govrsc.org

Inhibitors of Fucosylation: Small molecules that inhibit the enzymes involved in the fucose salvage pathway or the de novo biosynthesis of GDP-fucose can be used to modulate cellular fucosylation. nih.gov These inhibitors are valuable tools for studying the functional consequences of fucosylation and may have therapeutic potential. nih.gov

The ability to synthesize a wide range of fucosylated structures and their derivatives, facilitated by versatile building blocks like 2,3,4-Tri-O-benzyl-L-fucopyranose, is driving the development of novel chemical probes and diagnostic agents with the potential to advance our understanding of glycobiology and improve human health.

Table of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
2,3,4-Tri-O-benzyl-L-fucopyranose 60431-34-7 C₂₇H₃₀O₅
Phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside 167612-35-3 C₃₃H₃₄O₄S
9-fluorenylmethoxycarbonyl (Fmoc) 28920-43-6 C₁₅H₁₂O₂
4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group Not available Not available
Guanosine diphosphate-L-fucose (GDP-fucose) 15839-70-0 C₁₆H₂₄N₅O₁₅P₂
Lewis x (Lex) 71208-13-2 C₃₀H₅₂N₂O₂₁
Lewis y (Ley) 82993-37-5 C₃₆H₆₂N₂O₂₅
Lewis a (Lea) 102141-78-6 C₂₉H₄₉NO₂₀
Lewis b (Leb) 82993-36-4 C₃₅H₆₀N₂O₂₄

Q & A

Q. How do steric effects of benzyl groups influence the conformational flexibility of L-fucopyranose in solution?

  • Methodological Answer : Benzyl groups impose steric hindrance, locking the pyranose ring in a ¹C₄ chair conformation. This is confirmed by NOE NMR correlations (e.g., axial H-1 and H-3 interactions). Such rigidity is advantageous for designing glycomimetics with predefined binding epitopes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Tri-O-benzyl-6-deoxyhexopyranose
Reactant of Route 2
2,3,4-Tri-O-benzyl-6-deoxyhexopyranose

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